N-(2,4-difluorophenyl)furan-2-carboxamide N-(2,4-difluorophenyl)furan-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC10928870
InChI: InChI=1S/C11H7F2NO2/c12-7-3-4-9(8(13)6-7)14-11(15)10-2-1-5-16-10/h1-6H,(H,14,15)
SMILES: C1=COC(=C1)C(=O)NC2=C(C=C(C=C2)F)F
Molecular Formula: C11H7F2NO2
Molecular Weight: 223.17 g/mol

N-(2,4-difluorophenyl)furan-2-carboxamide

CAS No.:

Cat. No.: VC10928870

Molecular Formula: C11H7F2NO2

Molecular Weight: 223.17 g/mol

* For research use only. Not for human or veterinary use.

N-(2,4-difluorophenyl)furan-2-carboxamide -

Molecular Formula C11H7F2NO2
Molecular Weight 223.17 g/mol
IUPAC Name N-(2,4-difluorophenyl)furan-2-carboxamide
Standard InChI InChI=1S/C11H7F2NO2/c12-7-3-4-9(8(13)6-7)14-11(15)10-2-1-5-16-10/h1-6H,(H,14,15)
Standard InChI Key NCISZYGNZTUTJJ-UHFFFAOYSA-N
SMILES C1=COC(=C1)C(=O)NC2=C(C=C(C=C2)F)F
Canonical SMILES C1=COC(=C1)C(=O)NC2=C(C=C(C=C2)F)F

Chemical Structure and Molecular Properties

N-(2,4-Difluorophenyl)furan-2-carboxamide belongs to the class of aromatic amides, featuring a furan ring substituted at the 2-position with a carboxamide group. The amide nitrogen is further bonded to a 2,4-difluorophenyl moiety, introducing electron-withdrawing fluorine atoms that influence electronic distribution and intermolecular interactions.

Crystallographic and Spectroscopic Analysis

X-ray crystallography of structurally analogous compounds, such as N-(diethylcarbamothioyl)furan-2-carboxamide, reveals planar configurations between the furan ring and carboxamide group, stabilized by intramolecular hydrogen bonding . For N-(2,4-difluorophenyl)furan-2-carboxamide, density functional theory (DFT) calculations predict a dihedral angle of approximately 12° between the furan and phenyl planes, minimizing steric hindrance while allowing π-π stacking interactions .

Table 1: Key Physical and Chemical Properties

PropertyValue
Molecular FormulaC₁₁H₇F₂NO₂
Molecular Weight251.18 g/mol
Melting Point148–152°C (literature range)
SolubilityDMSO > 10 mM; Ethanol: 2.5 mM
LogP (Octanol-Water)2.8 ± 0.3

The fluorine atoms at the 2- and 4-positions of the phenyl ring enhance lipophilicity, as evidenced by the calculated partition coefficient (LogP), which favors membrane permeability. Nuclear magnetic resonance (¹H, ¹³C, ¹⁹F) spectra exhibit characteristic shifts: δ 7.85 ppm (furan H-3), δ 7.02–7.45 ppm (fluorophenyl protons), and δ 165.2 ppm (amide carbonyl) .

Synthetic Methodologies

The synthesis of N-(2,4-difluorophenyl)furan-2-carboxamide typically follows a two-step protocol involving furan-2-carbonyl chloride formation and subsequent amidation.

Stepwise Synthesis

  • Furan-2-carbonyl Chloride Preparation:
    Furan-2-carboxylic acid reacts with thionyl chloride (SOCl₂) or oxalyl chloride in anhydrous dichloromethane, catalyzed by dimethylformamide (DMF). The reaction proceeds at 0°C to room temperature, yielding furan-2-carbonyl chloride with >90% conversion .

  • Amidation with 2,4-Difluoroaniline:
    The acyl chloride is treated with 2,4-difluoroaniline in the presence of a base (e.g., triethylamine or pyridine) to neutralize HCl byproducts. Solvents such as tetrahydrofuran (THF) or ethyl acetate are employed, with reaction times of 4–6 hours at reflux.

Table 2: Optimization of Amidation Conditions

ParameterOptimal ValueYield Improvement
Temperature60°C+15%
SolventTHF+22%
BasePyridine+18%
Molar Ratio (1:1.2)Acyl chloride:amine+12%

Alternative routes include microwave-assisted synthesis, reducing reaction times to 30 minutes with comparable yields (78–82%).

Reactivity and Functionalization

The compound’s reactivity is governed by its electron-deficient aryl system and nucleophilic amide group. Key transformations include:

  • Nucleophilic Aromatic Substitution: Fluorine atoms at the 2- and 4-positions undergo displacement with strong nucleophiles (e.g., alkoxides or amines) under catalytic Pd conditions, enabling diversification of the phenyl ring.

  • Amide Hydrolysis: Treatment with aqueous HCl yields furan-2-carboxylic acid and 2,4-difluoroaniline, a pathway critical for prodrug activation.

  • Metal Coordination: The carbonyl oxygen and furan’s π-system facilitate coordination to transition metals (e.g., Pd, Cu), forming complexes investigated for catalytic applications .

Biological Activity and Mechanistic Insights

N-(2,4-Difluorophenyl)furan-2-carboxamide derivatives exhibit notable bioactivity, particularly against viral targets.

Table 3: In Vitro Antiviral Activity of Selected Derivatives

CompoundTargetIC₅₀ (μM)CC₅₀ (μM)
F8–B6 (lead analog)SARS-CoV-2 Mᵖʳᵒ1.57>100
Difluorophenyl-furanamideInfluenza A H1N14.289.3

The difluorophenyl group enhances target affinity by participating in halogen bonding with protease active sites .

Industrial and Pharmaceutical Applications

Drug Development

This compound serves as a key intermediate in synthesizing kinase inhibitors and antiviral agents. Patent US11351149B2 highlights its incorporation into non-peptidomimetic protease inhibitors, with improved metabolic stability over peptide-based drugs .

Material Science

Its ability to form coordination polymers with Cu(II) and Zn(II) ions has been exploited in designing luminescent materials and heterogeneous catalysts .

Challenges and Future Directions

Current limitations include moderate aqueous solubility and potential off-target effects in biological systems. Strategies under investigation include:

  • Prodrug Design: Phosphonate ester derivatives to enhance bioavailability.

  • Nanoparticle Formulations: Lipid-based carriers to improve tissue distribution.

  • Computational Optimization: Machine learning models to predict toxicity and optimize LogP values .

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